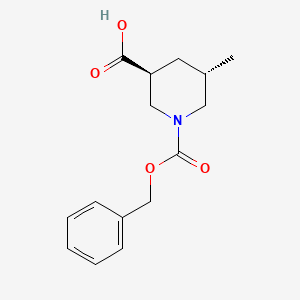

trans-1-(Benzyloxycarbonyl)-5-methylpiperidine-3-carboxylic acid

Descripción

trans-1-(Benzyloxycarbonyl)-5-methylpiperidine-3-carboxylic acid (CAS: 1269757-29-0) is a piperidine derivative featuring a benzyloxycarbonyl (Cbz) protecting group at the N-terminus and a methyl substituent at the 5-position of the piperidine ring. Its molecular formula is C₁₅H₁₉NO₄, with a molecular weight of 277.32 g/mol . The compound is widely utilized in peptide synthesis as a building block, leveraging the Cbz group’s stability under basic conditions and its removableity via hydrogenolysis using Pd/C catalysts . It is stored at room temperature and classified under hazard statements H302 (harmful if swallowed), H315 (skin irritation), H319 (eye irritation), and H335 (respiratory irritation) .

Propiedades

IUPAC Name |

(3S,5S)-5-methyl-1-phenylmethoxycarbonylpiperidine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H19NO4/c1-11-7-13(14(17)18)9-16(8-11)15(19)20-10-12-5-3-2-4-6-12/h2-6,11,13H,7-10H2,1H3,(H,17,18)/t11-,13-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SOYXQVSBDHHRLV-AAEUAGOBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC(CN(C1)C(=O)OCC2=CC=CC=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1C[C@@H](CN(C1)C(=O)OCC2=CC=CC=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H19NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

277.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Starting Materials and Key Intermediates

A common starting material is 3-methyl-5-hydroxypyridine or related pyridine derivatives, which undergoes a series of transformations to yield the desired piperidine scaffold with the correct stereochemistry.

Stepwise Synthetic Route (Based on Patent CN107021916B)

This method outlines a multi-step synthesis of trans-3-methyl-5-benzylaminopiperidine, which is closely related and adaptable to the preparation of trans-1-(Benzyloxycarbonyl)-5-methylpiperidine-3-carboxylic acid:

| Step | Description | Conditions / Reagents | Notes |

|---|---|---|---|

| 1 | Quaternization of 3-methyl-5-hydroxypyridine with benzyl halide | Organic solvent, room temperature | Forms quaternary ammonium salt |

| 2 | Catalytic hydrogenation of quaternary ammonium salt | Alcohol solvent, catalyst (e.g., Rh/C), room temp | Produces cis-3-methyl-5-hydroxypiperidine |

| 3 | Sulfonylation of hydroxypiperidine | Nonpolar solvent (dichloromethane), base (triethylamine), sulfonylating agent (e.g., methanesulfonyl chloride), DMAP catalyst, room temp | Forms sulfonic acid ester |

| 4 | Nucleophilic substitution with amine (e.g., benzylamine) | Heating at 160-200 °C, benzylamine in excess (2-4 equiv) | Yields trans-3-methyl-5-benzylaminopiperidine sulfonamide |

| 5 | Hydrolysis and deprotection | Acetic acid, concentrated HCl, 90-120 °C, then basification with NaOH | Obtains racemic trans-3-methyl-5-benzylaminopiperidine |

This sequence can be adapted to introduce the benzyloxycarbonyl protecting group on the nitrogen, either by starting from a Cbz-protected amine or by Cbz protection post ring formation.

Hydrogenation and Stereoselectivity Control

Hydrogenation steps are crucial for controlling cis/trans stereochemistry of the piperidine ring. For example, hydrogenation of carbamate intermediates under controlled temperature and pressure (e.g., 100 psi H2, 100 °C, 24 h) with catalysts such as rhodium on alumina or platinum oxide can yield mixtures enriched in the desired trans isomer. Selectivity can be influenced by catalyst choice and reaction conditions.

Protection with Benzyloxycarbonyl Group

The benzyloxycarbonyl (Cbz) group is typically introduced by reacting the free amine with benzyloxycarbonyl chloride (Cbz-Cl) under basic conditions. This step can be performed either before or after piperidine ring formation, depending on the synthetic route. The Cbz group protects the nitrogen during subsequent functional group manipulations and can be removed under hydrogenolysis conditions when desired.

Alternative Synthetic Approaches

Recent literature reports organocatalytic intramolecular aza-Michael reactions and carbene-catalyzed cyclizations to construct substituted piperidines with high stereocontrol. These methods provide enantiomerically enriched trans-5-methyl-piperidine derivatives, potentially applicable to the synthesis of trans-1-(Benzyloxycarbonyl)-5-methylpiperidine-3-carboxylic acid.

Summary Table of Preparation Steps

Research Findings and Notes

The stereoselectivity of the hydrogenation step is pivotal for obtaining the trans isomer, which is the desired configuration in trans-1-(Benzyloxycarbonyl)-5-methylpiperidine-3-carboxylic acid.

Use of nonpolar solvents such as dichloromethane and catalysts like DMAP improves sulfonylation efficiency and selectivity.

Elevated temperatures (160-200 °C) are necessary for nucleophilic substitution to introduce benzylamine groups effectively, with recovery of excess amine by distillation enhancing process economy.

The final hydrolysis and deprotection steps require careful pH control to isolate the free acid form of the compound.

Recent advances in organocatalysis and transition metal catalysis offer alternative routes to access enantiomerically enriched trans-5-methylpiperidines, which could be adapted for the synthesis of this compound with improved enantioselectivity.

Análisis De Reacciones Químicas

Types of Reactions: trans-1-(Benzyloxycarbonyl)-5-methylpiperidine-3-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an aldehyde.

Substitution: The benzyloxycarbonyl group can be substituted with other protecting groups or functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Substitution reactions often involve nucleophiles like amines or alcohols under basic or acidic conditions.

Major Products Formed

Oxidation: Formation of ketones or aldehydes.

Reduction: Formation of alcohols or aldehydes.

Substitution: Formation of derivatives with different functional groups.

Aplicaciones Científicas De Investigación

Chemistry: In organic synthesis, trans-1-(Benzyloxycarbonyl)-5-methylpiperidine-3-carboxylic acid is used as a building block for the synthesis of more complex molecules. Its benzyloxycarbonyl group serves as a protective group for the nitrogen atom, allowing selective reactions at other positions.

Biology and Medicine: In medicinal chemistry, this compound is explored for its potential as a precursor to bioactive molecules. It can be used in the synthesis of piperidine-based drugs, which are known for their pharmacological activities, including analgesic and anti-inflammatory properties.

Industry: In the pharmaceutical industry, trans-1-(Benzyloxycarbonyl)-5-methylpiperidine-3-carboxylic acid is used in the development of new drug candidates

Mecanismo De Acción

The mechanism of action of trans-1-(Benzyloxycarbonyl)-5-methylpiperidine-3-carboxylic acid depends on its specific application. In medicinal chemistry, the compound may act as a prodrug, releasing the active piperidine derivative upon metabolic cleavage of the benzyloxycarbonyl group. The released piperidine derivative can then interact with molecular targets such as receptors or enzymes, modulating their activity and exerting therapeutic effects.

Comparación Con Compuestos Similares

Cis-1-(Benzyloxycarbonyl)-5-methylpiperidine-3-carboxylic Acid

- Key Differences : The cis isomer (discontinued, Ref: 10-F303694) differs in stereochemistry at the piperidine ring, which alters its conformational flexibility and biological interactions. The trans configuration is often preferred in peptide synthesis due to better spatial alignment with target enzymes or receptors .

- Applications : Both isomers serve as intermediates in organic synthesis, but the cis form’s discontinuation suggests lower demand or stability issues .

Trans-1-(Benzyloxycarbonyl)-3-fluoropiperidine-4-carboxylic Acid (QW-6564)

- Key Differences : Fluorination at the 3-position introduces electronegativity, enhancing metabolic stability and binding affinity in drug candidates. This compound (CAS: 1404196-36-6) has a molecular weight of 295.30 g/mol, slightly higher due to fluorine substitution .

- Applications: The fluorine atom improves bioavailability, making it suitable for CNS-targeting prodrugs compared to the non-fluorinated analog .

Trans-1-[(Benzyloxy)carbonyl]-4-methylpyrrolidine-3-carboxylic Acid (SH-6594)

- Key Differences : A pyrrolidine ring (5-membered) instead of piperidine (6-membered) reduces ring strain and alters solubility. The methyl group at the 4-position may sterically hinder interactions in peptide chains .

- Applications : Pyrrolidine derivatives are favored in constrained peptide design but offer less conformational flexibility than piperidine analogs .

Functional Analogs

(3S,4R)-1-(tert-Butoxycarbonyl)-4-phenylpiperidine-3-carboxylic Acid

- Key Differences: The tert-butoxycarbonyl (Boc) group replaces Cbz, offering acid-labile protection instead of hydrogenolysis-sensitive Cbz. The phenyl group at the 4-position increases lipophilicity (logP ~2.5 vs. ~1.8 for the methyl-substituted compound) .

- Applications : Boc-protected derivatives are preferred in solid-phase peptide synthesis (SPPS) for orthogonal deprotection strategies .

1-Methyl-5-oxopyrrolidine-3-carboxylic Acid

- Key Differences : Lacking a protecting group, this compound (CAS: 42346-68-9) exists as a free carboxylic acid with a ketone at the 5-position. Its smaller pyrrolidine ring and polar ketone group enhance aqueous solubility but reduce membrane permeability .

- Applications : Used in prodrug design for hydrophilic active pharmaceutical ingredients (APIs) .

Data Table: Comparative Analysis

Key Findings

- Protecting Group Stability: The Cbz group in the title compound offers stability under basic conditions but requires hydrogenolysis for removal, whereas Boc-protected analogs are cleaved under acidic conditions .

- Stereochemical Impact : The trans configuration optimizes spatial alignment for enzymatic recognition compared to cis isomers .

- Substituent Effects : Methyl groups enhance lipophilicity for membrane penetration, while fluorine or phenyl groups improve target binding or metabolic stability .

- Safety Profile : The title compound’s hazard profile (H302, H315) is comparable to other Cbz derivatives but less acute than Boc-protected compounds, which may require stricter handling due to higher molecular complexity .

Actividad Biológica

Trans-1-(Benzyloxycarbonyl)-5-methylpiperidine-3-carboxylic acid is a piperidine derivative notable for its potential applications in medicinal chemistry and organic synthesis. Its molecular formula is C₁₅H₁₉NO₄, with a molecular weight of 277.32 g/mol. This compound has garnered attention due to its interactions with various biological targets, which may lead to therapeutic applications.

Synthesis and Structural Characteristics

The synthesis of trans-1-(Benzyloxycarbonyl)-5-methylpiperidine-3-carboxylic acid can be achieved through various methods, highlighting its versatility as a building block in pharmaceutical research. The presence of the benzyloxycarbonyl group at the nitrogen atom and the carboxylic acid functional group are crucial for its biological activity.

Key Synthesis Methods:

- Condensation Reactions : Utilizing piperidine derivatives with benzyloxycarbonyl chloride.

- Multicomponent Reactions : Involving isocyanides and carboxylic acids to form complex structures.

Biological Activity

Recent studies have focused on the biological activity of trans-1-(Benzyloxycarbonyl)-5-methylpiperidine-3-carboxylic acid, particularly its binding affinity to various enzymes and receptors involved in metabolic pathways. Preliminary findings suggest potential interactions that could be relevant for therapeutic applications.

Interaction Studies

- Enzyme Binding : Interaction studies indicate that this compound may bind to enzymes related to metabolic pathways, although comprehensive profiles are still being developed.

- Pharmacological Properties : The compound has shown promise in preliminary tests for anticancer activity, particularly through mechanisms involving apoptosis induction in cancer cell lines .

Comparative Analysis with Related Compounds

A comparison with structurally similar compounds reveals unique properties that may influence biological activity:

| Compound Name | Structure | Unique Features |

|---|---|---|

| 1-(Benzyloxycarbonyl)-6-methylpiperidine-3-carboxylic acid | Structure | Different methyl substitution position; potential variations in biological activity. |

| 1-(Benzyloxycarbonyl)-4-methylpyrrolidine-3-carboxylic acid | Structure | Pyrrolidine ring instead of piperidine; different pharmacological properties. |

| (3R,5R)-1-Benzyloxycarbonyl-5-methylpiperidine-2-carboxylic acid | Structure | Variations in stereochemistry may influence biological activity and reactivity. |

Anticancer Activity

In a study examining the anticancer properties of piperidine derivatives, trans-1-(Benzyloxycarbonyl)-5-methylpiperidine-3-carboxylic acid exhibited cytotoxic effects against FaDu hypopharyngeal tumor cells, showing better efficacy than the reference drug bleomycin. This suggests a potential role in cancer therapy, warranting further investigation into its mechanisms of action and structure-activity relationships .

Neuroprotective Effects

Another area of research has explored the neuroprotective effects of piperidine derivatives in models of Alzheimer's disease. Compounds similar to trans-1-(Benzyloxycarbonyl)-5-methylpiperidine-3-carboxylic acid have demonstrated dual cholinesterase inhibition and antioxidant effects, indicating potential for treating neurodegenerative disorders .

Q & A

Basic Research Questions

Q. What are the recommended handling and storage protocols for trans-1-(Benzyloxycarbonyl)-5-methylpiperidine-3-carboxylic acid to ensure stability and safety?

- Methodological Answer :

- Handling : Use personal protective equipment (PPE), including nitrile gloves, chemical-resistant lab coats, and safety goggles, to avoid skin/eye contact (H315, H319 hazards) . Ensure proper ventilation to mitigate inhalation risks (H335) .

- Storage : Store in sealed, dry containers at room temperature, away from oxidizers and moisture, to prevent degradation .

- Spill Management : Absorb spills with inert materials (e.g., sand) and dispose of as hazardous waste .

Q. What synthetic strategies are commonly employed for the preparation of trans-1-(Benzyloxycarbonyl)-5-methylpiperidine-3-carboxylic acid, and how can reaction conditions be optimized for higher yields?

- Methodological Answer :

- Key Steps : (1) Protection of the piperidine amine with a benzyloxycarbonyl (Cbz) group via carbamate formation; (2) Stereoselective introduction of the 5-methyl group .

- Optimization : Use catalysts (e.g., palladium for hydrogenation) and anhydrous solvents (e.g., THF or DCM) under inert atmospheres (N₂/Ar) to minimize side reactions . Monitor reaction progress via TLC or HPLC, targeting yields >60% through temperature control (0–25°C) .

Q. How can researchers characterize the stereochemical configuration and purity of trans-1-(Benzyloxycarbonyl)-5-methylpiperidine-3-carboxylic acid using spectroscopic techniques?

- Methodological Answer :

- NMR Analysis : ¹H/¹³C NMR to confirm trans-configuration (e.g., coupling constants for axial/equatorial protons) and absence of cis-isomers .

- HPLC-MS : Reverse-phase HPLC with UV detection (λ = 210–254 nm) and mass spectrometry to verify molecular weight (277.32 g/mol) and purity (>95%) .

Advanced Research Questions

Q. What metabolic pathways are implicated in the breakdown of benzyloxycarbonyl-protected compounds like trans-1-(Benzyloxycarbonyl)-5-methylpiperidine-3-carboxylic acid in biological systems?

- Methodological Answer :

- Enzymatic Hydrolysis : Carboxylesterases cleave the Cbz group, releasing the free piperidine-3-carboxylic acid and benzyl alcohol derivatives .

- Metabolite Tracking : Use radiolabeled (¹⁴C/³H) analogs or LC-MS/MS to identify metabolites (e.g., benzoic acid conjugates) in hepatic microsomal assays .

Q. How does the presence of the benzyloxycarbonyl group influence the compound’s interactions with biological targets, and what methodologies are used to study these interactions?

- Methodological Answer :

- Binding Studies : Surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure affinity for enzymes/receptors (e.g., proteases or kinases) .

- Structural Modeling : Molecular docking (AutoDock, Schrödinger) to predict interactions between the Cbz group and hydrophobic pockets in target proteins .

Q. What strategies can be employed to resolve discrepancies in reported biological activities of trans-1-(Benzyloxycarbonyl)-5-methylpiperidine-3-carboxylic acid derivatives across different studies?

- Methodological Answer :

- Comparative Analysis : Standardize assay conditions (pH, temperature, cell lines) and validate purity (>99%) via chiral HPLC to eliminate batch variability .

- Structure-Activity Relationship (SAR) : Synthesize analogs (e.g., varying methyl or Cbz substituents) and test in parallel to isolate pharmacophore contributions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.